molecular formula C9H9ClO3 B2617756 4-Chloro-2-methoxy-5-methylbenzoic acid CAS No. 1368280-53-8

4-Chloro-2-methoxy-5-methylbenzoic acid

Cat. No.: B2617756
CAS No.: 1368280-53-8
M. Wt: 200.62
InChI Key: FYVXNNGMINCUDO-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C9H9ClO3. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to a benzoic acid core. It is commonly used in various chemical synthesis processes and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-5-methylbenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-methoxy-5-methylbenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 4-amino-2-methoxy-5-methylbenzoic acid or 4-thio-2-methoxy-5-methylbenzoic acid.

    Oxidation: Formation of 4-chloro-2-methoxy-5-methylbenzaldehyde or this compound.

    Reduction: Formation of 4-chloro-2-methoxy-5-methylbenzyl alcohol or 4-chloro-2-methoxy-5-methylbenzaldehyde.

Scientific Research Applications

4-Chloro-2-methoxy-5-methylbenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzoic acid
  • 4-Methoxy-2-methylbenzoic acid
  • 4-Chloro-2-methoxybenzoic acid

Uniqueness

4-Chloro-2-methoxy-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both chlorine and methoxy groups on the aromatic ring enhances its reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-chloro-2-methoxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVXNNGMINCUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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